An In-depth Technical Guide to the Structural Analysis of 5-bromo-N-methylpyrimidin-2-amine
An In-depth Technical Guide to the Structural Analysis of 5-bromo-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 5-bromo-N-methylpyrimidin-2-amine (C₅H₆BrN₃), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates crystallographic and spectroscopic data to elucidate its three-dimensional structure, electronic properties, and intermolecular interactions. Detailed experimental protocols for its synthesis and analysis are provided, supplemented by visualizations of key processes and structural relationships to support further research and development.
Core Molecular Structure and Properties
5-bromo-N-methylpyrimidin-2-amine is a substituted pyrimidine featuring a bromine atom at the 5-position and a methylamino group at the 2-position. This substitution pattern offers multiple sites for further functionalization, making it a valuable building block in the synthesis of more complex molecules.
X-Ray Crystallographic Analysis
Single-crystal X-ray diffraction provides definitive data on the solid-state structure of the molecule. The analysis reveals that the pyrimidine ring is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.007 Å.[1] The bromine atom and the exocyclic nitrogen atom are nearly coplanar with the ring.[1] In the crystal lattice, the molecules are interconnected by a network of C-H⋯N, C-H⋯Br, and N-H⋯N hydrogen bonds, forming a two-dimensional supramolecular assembly.[1]
Table 1: Crystallographic Data Summary
| Parameter | Value |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.913 (3) |
| b (Å) | 6.025 (2) |
| c (Å) | 14.129 (6) |
| β (°) | 93.38 (1) |
| Volume (ų) | 671.4 (5) |
| Z | 4 |
| Dihedral Angle (Ring/N-Me) | 4.5 (3)°[1] |
Spectroscopic Data
Spectroscopic analysis complements the crystallographic data by providing information about the molecule's structure and functional groups in solution and solid phases.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
Note: Direct experimental spectra for 5-bromo-N-methylpyrimidin-2-amine were not available. The following data are predicted based on the analysis of structurally similar compounds and standard chemical shift ranges.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.3 - 8.5 | Singlet | H4, H6 (ring CH) |
| ¹H | ~5.0 - 6.0 (broad) | Singlet | NH (amine) |
| ¹H | ~2.9 - 3.1 | Doublet | CH₃ (methyl) |
| ¹³C | ~162 - 164 | Singlet | C2 (C-NMe) |
| ¹³C | ~158 - 160 | Singlet | C4, C6 (CH) |
| ¹³C | ~105 - 108 | Singlet | C5 (C-Br) |
| ¹³C | ~28 - 30 | Singlet | CH₃ (methyl) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
Note: Based on characteristic frequencies for secondary aromatic amines.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3350 - 3310 | N-H Stretch | Medium | Secondary Amine |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Pyrimidine Ring |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Methyl Group |
| 1620 - 1570 | C=N, C=C Stretch | Strong | Pyrimidine Ring |
| 1335 - 1250 | Aromatic C-N Stretch | Strong | C₂-N bond |
| 910 - 665 | N-H Wag | Strong, Broad | Secondary Amine |
| 600 - 500 | C-Br Stretch | Medium | Bromo-substituent |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Ion Description |
| 189 / 191 | [M+H]⁺, Protonated Molecular Ion |
| 188 / 190 | [M]⁺˙, Molecular Ion |
| Rationale | The ~1:1 ratio of the paired peaks is characteristic of the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |
Visualized Workflows and Interactions
Synthetic Pathway
A plausible synthesis involves the condensation of 2-bromomalonaldehyde with N-methylguanidine (or a salt thereof). This approach builds the pyrimidine ring with the desired substituents in a single cyclization step.
Caption: Proposed Synthesis Workflow
Intermolecular Hydrogen Bonding Network
The crystal structure reveals a network of hydrogen bonds that link adjacent molecules, forming a stable two-dimensional sheet.[1]
Caption: Intermolecular H-Bonding
Experimental Protocols
Reproducibility is critical in scientific research. The following sections detail generalized protocols for the synthesis and structural characterization of 5-bromo-N-methylpyrimidin-2-amine.
Synthesis Protocol (Proposed)
-
Reaction Setup : To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask, add N-methylguanidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Aldehyde : Add a solution of 2-bromomalonaldehyde (1.05 eq) in ethanol dropwise to the reaction mixture at 0 °C.
-
Reaction : Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the reaction mixture and remove the solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the title compound.
Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
-
Mounting : Select a high-quality crystal and mount it on a goniometer head.[3][4]
-
Data Collection : Center the crystal in the X-ray beam of a diffractometer.[3] Collect diffraction data by rotating the crystal and recording the diffraction pattern at various angles.[5][6]
-
Structure Solution and Refinement : Process the collected data to determine the unit cell parameters. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7][8]
-
Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.[9][10]
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.
FT-IR Spectroscopy
-
Sample Preparation : For a solid sample, grind a small amount (1-2 mg) with dry potassium bromide (KBr) (approx. 100 mg) and press the mixture into a thin, transparent pellet.[11][12] Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[12]
-
Background Scan : Perform a background scan of the empty sample compartment (or with a pure KBr pellet) to record the spectrum of atmospheric CO₂ and water vapor.[11]
-
Sample Scan : Place the sample in the spectrometer's beam path and record the spectrum.[13] The instrument automatically subtracts the background spectrum.
-
Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[14][15] A small amount of formic acid (0.1%) may be added to promote protonation.[16]
-
Infusion : Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[15][17]
-
Ionization : Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates with the aid of a drying gas, leading to the formation of gas-phase ions.[18]
-
Analysis : Analyze the generated ions in the mass analyzer to determine their mass-to-charge (m/z) ratio. Record the resulting mass spectrum.
References
- 1. 5-Bromo-N-methyl-pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. serc.carleton.edu [serc.carleton.edu]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. Rutgers_MS_Home [react.rutgers.edu]
- 17. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
